Incensole

Description

BenchChem offers high-quality Incensole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Incensole including the price, delivery time, and more detailed information at info@benchchem.com.

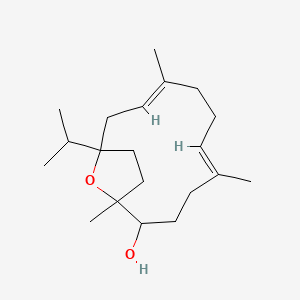

Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |

InChI Key |

SSBZLMMXFQMHDP-WPNGSOMFSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Incensole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole, a cembranoid diterpene alcohol, is a significant bioactive constituent of frankincense, the aromatic resin derived from trees of the Boswellia genus.[1] Historically used in traditional medicine and cultural ceremonies, frankincense and its components are now the subject of intense scientific scrutiny for their therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and mechanisms of action of Incensole. It details its role as a modulator of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. This document consolidates quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and provides visual diagrams of its molecular pathways to support further research and drug development efforts.

Chemical Structure and Properties

Incensole is a complex diterpenoid characterized by a 14-membered macrocyclic ring, which is a hallmark of cembranoid structures.[2] Its chemical formula is C₂₀H₃₄O₂. The molecule features a bicyclic ether system and a secondary alcohol group, which are key to its biological activity and serve as sites for chemical modification, such as acetylation to form Incensole Acetate (B1210297).[3]

Chemical Identifiers and Properties

The key chemical and physical properties of Incensole are summarized for reference in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol | [1] |

| CAS Number | 22419-74-5 | [1][4] |

| Molecular Formula | C₂₀H₃₄O₂ | [1][5] |

| Molecular Weight | 306.49 g/mol | [1][5] |

| Appearance | Oily | [1] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Dichloromethane, Ethyl Ether. Insoluble in water. | [4][6] |

| SMILES | CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C | [1] |

| InChI Key | SSBZLMMXFQMHDP-AWBFOCMTSA-N | [1] |

Biosynthesis of Incensole

The biosynthesis of Incensole in Boswellia species is proposed to originate from the C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP), a central molecule in terpene synthesis. The pathway involves a series of cyclizations and enzymatic modifications.[1]

-

Cyclization of GGPP : Geranylgeranyl pyrophosphate undergoes a 1,14-cyclization to form the foundational 14-membered cembrene (B1233663) ring.

-

Hydroxylation : The cembrene intermediate is then hydrolyzed to form serratol (B13420345) (also known as cembrenol).

-

Epoxidation and Intramolecular Cyclization : Serratol undergoes epoxidation followed by a final intramolecular cyclization to yield the characteristic bicyclic ether structure of Incensole.[1]

Mechanism of Action and Signaling Pathways

Incensole and its well-studied derivative, Incensole Acetate, exert their biological effects by modulating key cellular signaling pathways involved in inflammation and sensory perception.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of Incensole is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory genes.[7]

Incensole and Incensole Acetate have been shown to prevent the degradation of IκBα (Inhibitor of NF-κB) in HeLa cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).[7] The mechanism involves the inhibition of IκB kinase (IKK) activation loop phosphorylation, a critical step upstream of IκBα degradation.[6][7] By preventing IκBα degradation, Incensole ensures that the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent pro-inflammatory gene expression.[6]

Activation of the TRPV3 Ion Channel

Incensole Acetate is a potent activator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[3][6] While much of the research has focused on the acetate form, Incensole is also implicated in modulating this pathway. Activation of TRPV3 by these compounds leads to an influx of calcium ions (Ca²⁺) into the cell, which triggers downstream signaling cascades.[6] This mechanism is believed to underlie the observed anxiolytic and anti-depressive effects of frankincense smoke.[3]

Quantitative Bioactivity Data

Quantitative analysis of Incensole's bioactivity is ongoing. Much of the specific potency data has been generated for its acetylated derivative, Incensole Acetate, which is often studied concurrently.

| Compound | Target / Assay | Cell Line | Potency / Effect | Reference(s) |

| Incensole | Inhibition of IκBα Degradation (NF-κB Pathway) | HeLa | Active at 60-140 µM | [4] |

| Incensole Acetate | Activation of TRPV3 Channel (Calcium Influx) | HEK293 | EC₅₀ = 16 µM | [4][8] |

| Incensole Acetate | Inhibition of IκBα Degradation (NF-κB Pathway) | HeLa | Potent inhibitor (specific IC₅₀ not stated) | [7] |

Key Experimental Protocols

The following sections provide detailed, representative methodologies for assessing the bioactivity of Incensole. These protocols are synthesized from standard methods reported in the literature.

Protocol: NF-κB Inhibition Assay (Western Blot for IκBα)

This protocol describes a method to determine if Incensole inhibits the degradation of IκBα in response to TNF-α stimulation in a human cell line.

Objective: To quantify the levels of IκBα protein in the cytoplasm of HeLa cells after treatment with Incensole and stimulation with TNF-α.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Incensole (dissolved in DMSO to create a stock solution)

-

Recombinant human TNF-α

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-IκBα, Rabbit anti-β-actin (loading control)

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Plate HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the medium with serum-free DMEM for 2-4 hours to reduce basal signaling activity.

-

Compound Treatment: Pre-treat the cells with various concentrations of Incensole (e.g., 10, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL for 15-30 minutes. Include an unstimulated, vehicle-treated control group.

-

Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting: a. Normalize protein samples to 20-30 µg per lane and separate them by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with primary anti-IκBα antibody (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software. A preservation of the IκBα band in the presence of Incensole and TNF-α, compared to the TNF-α only lane, indicates inhibition of degradation.

Protocol: TRPV3 Activation Assay (Calcium Influx)

This protocol outlines a method to measure the activation of the TRPV3 channel by Incensole using a fluorescent calcium indicator in transfected cells.

Objective: To measure changes in intracellular calcium concentration in TRPV3-expressing HEK293 cells upon application of Incensole.

Materials:

-

HEK293 cells stably or transiently transfected with a human TRPV3 expression vector.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Black, clear-bottom 96-well microplates.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Incensole (dissolved in DMSO).

-

Ionomycin or another known TRPV3 agonist (positive control).

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed the TRPV3-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well). Incubate overnight.

-

Dye Loading: a. Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2-4 µM and 0.02%, respectively. b. Aspirate the growth medium from the cells and add 100 µL of the loading buffer to each well. c. Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Assay Measurement: a. Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C. b. Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm). c. Record a stable baseline fluorescence for 15-30 seconds. d. Use the automated injector to add a solution of Incensole at various concentrations (prepared in HBSS) to the wells. e. Immediately begin recording the fluorescence signal for an additional 2-5 minutes to capture the calcium influx.

-

Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F₀). b. Plot the response against the logarithm of the Incensole concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which represents the concentration of Incensole that elicits a half-maximal response.

Conclusion and Future Directions

Incensole is a promising natural product with well-defined anti-inflammatory and potential neuroactive properties. Its ability to target the NF-κB and TRPV3 pathways provides a solid foundation for its therapeutic potential in inflammatory diseases, pain management, and mood disorders. The data and protocols presented in this guide serve as a resource for researchers to further explore the molecular pharmacology of Incensole. Future research should focus on obtaining more precise quantitative data (IC₅₀/EC₅₀) for Incensole itself, elucidating its effects on other cellular targets, and evaluating its efficacy and safety in preclinical models of disease. These efforts will be crucial for translating the ancient medicinal use of frankincense into modern, evidence-based therapies.

References

- 1. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]

- 2. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Bioactivity of Incensole and Incensole Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Frankincense, the aromatic resin derived from trees of the Boswellia genus, has been a cornerstone of traditional medicine and cultural ceremonies for millennia. While its anti-inflammatory properties were historically attributed to boswellic acids, modern phytochemical investigation has unveiled other potent bioactive molecules within the resin. This technical guide focuses on two such compounds: incensole (B1241747) and its derivative, incensole acetate (B1210297). These cembranoid diterpenoids have emerged as significant contributors to the therapeutic effects of frankincense, demonstrating distinct anti-inflammatory and psychoactive properties through novel mechanisms of action. This document provides an in-depth overview of their discovery, detailed experimental protocols for their isolation and evaluation, a summary of key quantitative data, and visualizations of their molecular pathways.

Discovery and Chemical Properties

Incensole was first isolated in 1966 by S. Corsano and R. Nicoletti from the resin of Boswellia carteri.[1] However, the full scope of its biological activity, and that of its more potent acetylated form, incensole acetate, was not elucidated until decades later. Groundbreaking studies in the mid-2000s identified incensole acetate as a powerful anti-inflammatory agent and, surprisingly, a psychoactive compound with anxiolytic and antidepressant-like effects.[2][3][4]

Chemically, incensole and incensole acetate are cembranoid diterpenes, characterized by a 14-membered carbon ring structure.[1][5] They are considered key biomarkers for certain Boswellia species, including B. papyrifera, B. sacra, and B. carteri.[1][5] Their structure was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[6]

Chemical Data Summary

The following table summarizes the key chemical properties of incensole and incensole acetate.

| Property | Incensole | Incensole Acetate |

| IUPAC Name | (1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol | (1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-(1-methylethyl)-2-acetate, 15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

| Chemical Formula | C₂₀H₃₄O₂ | C₂₂H₃₆O₃ |

| Molar Mass | 306.49 g·mol⁻¹ | 348.5 g·mol⁻¹ |

| Class | Cembranoid Diterpene Alcohol | Cembranoid Diterpene Acetate |

| Primary Source | Resin of Boswellia species (e.g., B. papyrifera, B. carteri)[1] | Resin of Boswellia species (e.g., B. papyrifera, B. carteri)[7] |

Biosynthesis

It is proposed that incensole is biosynthesized in Boswellia plants from the C20 precursor Geranylgeranyl pyrophosphate (GGPP).[1] The pathway likely involves the cyclization of GGPP to form cembrene, which is then hydrolyzed and undergoes further enzymatic modification to yield the incensole scaffold.[1]

Experimental Protocols

The following sections detail the methodologies for the isolation, quantification, and biological evaluation of incensole and incensole acetate, based on published literature.

References

- 1. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encens-naturel.eu [encens-naturel.eu]

- 4. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elevated plus maze protocol [protocols.io]

- 7. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Incensole in Boswellia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frankincense, the aromatic resin obtained from trees of the genus Boswellia, has been a cornerstone of traditional medicine and cultural practices for millennia. Its therapeutic properties, particularly its anti-inflammatory and psychoactive effects, are attributed to a complex mixture of bioactive compounds. Among these, the cembranoid diterpene alcohol, incensole (B1241747), and its acetylated form, incensole acetate, have garnered significant scientific interest.[1][2] These molecules are recognized for their potent pharmacological activities, including the inhibition of the NF-κB pathway and activation of TRPV3 ion channels, which are implicated in anti-inflammatory and antidepressant responses respectively.[1][3] Despite their importance, the precise biosynthetic pathway leading to incensole in Boswellia remains largely speculative, with key enzymatic steps yet to be fully elucidated.[1][2] This technical guide provides a comprehensive overview of the current understanding of incensole biosynthesis, presenting the proposed pathway, available quantitative data, and detailed experimental protocols for its study.

The Proposed Biosynthetic Pathway of Incensole: A Journey from a Universal Precursor

The biosynthesis of incensole, a C20 diterpenoid, is believed to originate from the universal precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP).[4][5][6][7] The proposed pathway, while not yet confirmed by the isolation of specific enzymes from Boswellia, is inferred from the chemical structures of co-occurring cembranoid compounds within the resin.[8][9] The speculative nature of this pathway underscores a significant research gap in the understanding of Boswellia biochemistry.

The proposed biosynthetic route is as follows:

-

Initiation with Geranylgeranyl Pyrophosphate (GGPP): The pathway commences with GGPP, a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[6]

-

Cyclization to Cembrene: It is hypothesized that a diterpene synthase catalyzes the head-to-tail cyclization of GGPP to form the 14-membered macrocyclic hydrocarbon, cembrene.

-

Hydroxylation to Serratol (B13420345): Subsequent hydroxylation of cembrene, likely mediated by a cytochrome P450 monooxygenase, is proposed to yield serratol (also known as cembrenol).[10]

-

Formation of Incensole: The final step is thought to involve an intramolecular cyclization and rearrangement of serratol to form the characteristic bicyclic ether structure of incensole.

It is important to note that the relative abundances of incensole, serratol, and other related cembranoids in some Boswellia species are not always consistent with this proposed linear pathway, suggesting the possibility of alternative or more complex biosynthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainkart.com [brainkart.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. Cembranoids from Boswellia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Incensole and its Derivatives

This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and biological activities of incensole (B1241747) and its derivatives, with a focus on incensole acetate (B1210297). This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of these compounds.

Natural Sources of Incensole and its Derivatives

Incensole and its primary derivative, incensole acetate, are diterpenoids predominantly found in the resin of trees belonging to the genus Boswellia, commonly known as frankincense.[1][2][3] The presence and concentration of these compounds vary significantly among different Boswellia species and even within the same species due to geographical location, climate, and harvesting time.[4]

The primary species recognized as significant sources of incensole and incensole acetate are:

-

Boswellia papyrifera : Widely considered the most abundant source of incensole and incensole acetate.[5][6][7][8]

-

Boswellia sacra (synonymous with B. carterii): Contains these compounds, although there are some conflicting reports regarding their presence and concentration.[1]

-

Boswellia occulta : Another notable source of incensole and incensole acetate.[7]

-

Boswellia serrata : While a prominent source of boswellic acids, reports on the presence of incensole and its derivatives in this species are conflicting.[1][6]

Some evidence also suggests the presence of incensole and its derivatives in plant species outside the Boswellia genus, including:

-

Coriandrum sativum (Coriander)

-

Oenanthe javanica (Water Dropwort)

-

Labisia pumila (Kacip Fatimah)

-

Citrus reticulata (Mandarin Orange)

-

Helichrysum italicum (Curry Plant)

-

Salvia officinalis (Sage)

-

Cistus creticus (Pink Rock-Rose)

-

Trianthema portulacastrum (Desert Horse-Purslane)

-

Frangula alnus (Alder Buckthorn)

-

Hyphaene thebaica (Doum Palm)

Quantitative Data

The following table summarizes the quantitative data for incensole and incensole acetate content in various Boswellia species from different extraction methods, as reported in the literature.

| Boswellia Species | Compound | Extraction Method/Solvent | Yield/Concentration | Reference |

| B. papyrifera | Incensole Acetate | Methanol Extract | 32.87% | [5] |

| B. papyrifera | Incensole Acetate | n-Hexane Extract | 14.66% | [5] |

| B. papyrifera | Incensole Acetate | Ethyl Acetate Extract | 2.84% | [5] |

| B. papyrifera | Incensole | Methanol Extract | 18.4% | [6] |

| B. papyrifera | Incensole | n-Hexane Extract | 13.5% | [6] |

| B. papyrifera | Incensole | Ethyl Acetate Extract | 3.6% | [6] |

| B. papyrifera | Incensole & Incensole Acetate | Maceration followed by Column Chromatography | 9-15% (cumulative) | [7] |

| B. occulta | Incensole & Incensole Acetate | Maceration followed by Column Chromatography | 9-15% (cumulative) | [7] |

| B. sacra | Incensole | Trace amounts detected in fractions | [6] | |

| B. serrata | Incensole | Not detected in fractions | [6] |

Experimental Protocols

Extraction Methodologies

This method is commonly used to extract essential oils from frankincense resin.

-

Procedure:

-

The frankincense resin is ground into smaller pieces to increase the surface area for extraction.[9]

-

The ground resin is placed in a distillation apparatus with water, typically at a ratio of 1 part resin to 3-10 parts water by weight.[10][11]

-

The mixture is heated to a boil, and the resulting steam, carrying the volatile compounds, is passed through a condenser.[9]

-

The condensed liquid, a mixture of essential oil and hydrosol, is collected. The essential oil, being less dense, separates and can be collected.[9]

-

Various organic solvents can be used to extract incensole and its derivatives from the resin.

-

Petroleum Ether Extraction:

-

Cold, powdered frankincense is extracted with petroleum ether to yield a yellow-colored oil.[3]

-

The extract can be further purified by filtration over neutral alumina (B75360) to remove acidic components.[3]

-

-

Diethyl Ether Extraction:

-

This is an alternative solvent used for the extraction of incensole from frankincense resin.[3]

-

This technique offers a "green" alternative to traditional solvent extraction and allows for the selective fractionation of different compound classes.

-

Procedure for Incensole Derivatives:

-

The frankincense resin is first crushed.

-

An initial extraction with liquid CO₂ (0-30°C, 40-73.8 bar) or mild supercritical CO₂ can be performed to remove the essential oil fraction.[12]

-

The second fraction containing incensole derivatives is then extracted using supercritical CO₂ at a higher temperature (31-100°C) and pressure (at least 72.8 bar).[12]

-

The flow rate can range from 10g to 400g/kg of ground material/min.[12]

-

Analytical Methods for Quantification

A reversed-phase HPLC with diode-array detection (RP-DAD-HPLC) is a reliable method for the quantification of incensole and incensole acetate.[8]

-

Column: A common choice is a C18 column (e.g., LiChrospher 100 RP18).[13]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%), is typically used.[13]

-

Detection: Diode-array detection allows for the monitoring of absorbance at specific wavelengths.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like incensole and its derivatives in frankincense extracts.[14][15]

-

Sample Preparation: Headspace solid-phase microextraction (HS-SPME) can be employed for the analysis of volatile components.[13]

-

Column: A variety of columns can be used, such as SE-52, FFAP-EXT, and SLB-IL60i, to achieve separation.[14]

-

Analysis: The mass spectrometer provides structural information for compound identification by comparing the fragmentation patterns to spectral libraries.

Signaling Pathways

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Incensole acetate has been shown to exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[16][17] This pathway is a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by Incensole Acetate.

Psychoactive Effects: Activation of the TRPV3 Channel

The anxiolytic and antidepressant-like effects of incensole acetate are attributed to its activity as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel in the brain.[18][19][20][21][22]

Caption: Activation of the TRPV3 channel by Incensole Acetate.

References

- 1. dr-lobisco.com [dr-lobisco.com]

- 2. Frankincense - Wikipedia [en.wikipedia.org]

- 3. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]

- 4. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.bangor.ac.uk [research.bangor.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. thesmokewalkers.com [thesmokewalkers.com]

- 10. apothecarysgarden.com [apothecarysgarden.com]

- 11. ouddict.com [ouddict.com]

- 12. ES2673609T3 - Fractionation of frankincense resin using supercritical carbon dioxide - Google Patents [patents.google.com]

- 13. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of frankincense in archaeological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Incensole - Molecule of the Month December 2017 - HTML-only version [chm.bris.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

Incensole and Incensole Acetate as Biomarkers in Boswellia Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole (B1241747) and its acetylated form, incensole acetate (B1210297), are cembranoid diterpenes that have emerged as significant biomarkers for specific Boswellia species, notably Boswellia papyrifera.[1][2][3] Beyond their chemotaxonomic importance, these compounds exhibit considerable biological activity, including anti-inflammatory and psychoactive effects, mediated through distinct signaling pathways.[4][5][6] This technical guide provides a comprehensive overview of the role of incensole and incensole acetate as biomarkers, detailing their quantification in various Boswellia species, the experimental protocols for their analysis, and their mechanisms of action. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and drug development.

Introduction

The resin of Boswellia species, commonly known as frankincense, has been utilized for millennia in traditional medicine and religious ceremonies.[7] While the therapeutic properties of frankincense were historically attributed primarily to boswellic acids, recent research has highlighted the significant contribution of other constituents, including the diterpenoids incensole and incensole acetate.[4][5] These compounds are not ubiquitously present across all Boswellia species, making them valuable biomarkers for species identification and quality control of frankincense-based products.[1][8] Furthermore, their distinct pharmacological activities have opened new avenues for therapeutic exploration.[4][9] This guide aims to consolidate the current knowledge on incensole and incensole acetate for the scientific community.

Quantitative Analysis of Incensole and Incensole Acetate in Boswellia Species

The concentration of incensole and incensole acetate varies significantly among different Boswellia species and even within different extracts of the same species. Boswellia papyrifera is consistently reported as a rich source of these compounds.[3][10] The following tables summarize the quantitative data from various studies.

Table 1: Quantification of Incensole in Boswellia Species

| Boswellia Species | Plant Part/Extract | Analytical Method | Incensole Content (%) | Reference |

| B. papyrifera | Resin (Methanol Extract) | HPLC/NIR | 18.4 | [10] |

| B. papyrifera | Resin (n-Hexane Extract) | HPLC/NIR | 13.5 | [10] |

| B. papyrifera | Resin (Ethyl Acetate Extract) | HPLC/NIR | 3.6 | [10] |

| B. sacra | Resin Fractions | HPLC/NIR | Trace amounts | [10] |

| B. serrata | Resin Fractions | HPLC/NIR | Not detected | [10] |

Table 2: Quantification of Incensole Acetate in Boswellia Species

| Boswellia Species | Plant Part/Extract | Analytical Method | Incensole Acetate Content (%) | Reference |

| B. papyrifera | Resin (Acetylated Methanol Extract) | HPLC/NIR | 32.87 | [11] |

| B. papyrifera | Resin (Acetylated n-Hexane Extract) | HPLC/NIR | 14.66 | [11] |

| B. papyrifera & B. occulta | Resin | Column Chromatography | 9-15 (cumulative) | [12] |

| B. papyrifera | Resin (Acetylated Ethyl Acetate Extract) | HPLC/NIR | 2.84 | [11] |

| B. sacra | Resin | HPLC/NIR | Not detected | [11] |

| B. serrata | Resin | HPLC/NIR | Not detected | [11] |

| B. carteri | Essential Oil | GC-MS | 13.0 | [13] |

Experimental Protocols

Accurate quantification and isolation of incensole and incensole acetate are crucial for research and development. The following sections detail the common methodologies employed.

Extraction and Isolation

A common procedure for the extraction and isolation of incensole and incensole acetate from Boswellia resin involves the following steps:

-

Maceration : The powdered resin is extracted with a suitable solvent, such as methanol, n-hexane, or ethyl acetate.[10][11]

-

Fractionation : The crude extract is then subjected to further fractionation. For instance, a neutral fraction can be obtained, which is enriched in diterpenes.[2]

-

Column Chromatography : The enriched fraction is purified by column chromatography over silica (B1680970) gel to yield pure incensole and incensole acetate.[2][12]

-

Acetylation/Deacetylation : Incensole can be converted to incensole acetate through acetylation, and vice versa, through deacetylation, to facilitate isolation or to obtain the desired compound.[2]

Analytical Quantification

Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) is a widely used method for the quantification of incensole and incensole acetate.[1][2]

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is typically used.[14]

-

Detection : Diode-array detector, with quantification often performed at a specific wavelength where the compounds absorb.

-

-

Validation : The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[15][16]

Near-Infrared (NIR) Spectroscopy coupled with partial least squares regression (PLSR) has been developed as a rapid and non-destructive alternative for the quantification of these biomarkers.[10][11]

Signaling Pathways and Mechanism of Action

Incensole and incensole acetate exert their biological effects by modulating specific signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Incensole and incensole acetate have demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

The proposed mechanism involves the inhibition of IκB kinase (IKK) activation, which is a crucial step in the activation of NF-κB.[5][6] Specifically, incensole acetate has been shown to inhibit the TAK/TAB-mediated phosphorylation of the IKK activation loop.[5][14] This prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory mediators.[5]

Caption: NF-κB signaling pathway inhibition by Incensole Acetate.

Psychoactive Effects: Activation of the TRPV3 Channel

Incensole acetate has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[9][17] TRPV3 is an ion channel implicated in temperature sensation and is also found in the brain, where it may play a role in emotional regulation.[7][18]

Activation of TRPV3 channels in the brain by incensole acetate is believed to be responsible for its anxiolytic and anti-depressive-like behavioral effects observed in animal models.[9][19] The binding of incensole acetate to the TRPV3 channel leads to an influx of cations, including calcium, which in turn modulates neuronal activity in brain regions associated with emotion and mood.[9][20]

Caption: TRPV3 signaling pathway activated by Incensole Acetate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of incensole and incensole acetate from Boswellia resin.

Caption: General workflow for incensole analysis from Boswellia resin.

Conclusion

Incensole and incensole acetate are clearly established as important biomarkers for the chemotaxonomic identification of Boswellia species, with a particularly high abundance in B. papyrifera. Their well-defined roles in modulating the NF-κB and TRPV3 signaling pathways underscore their potential as therapeutic agents for inflammatory conditions and neurological disorders. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of these compounds, which is essential for quality control, further research, and the development of new phytopharmaceuticals. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and researchers in the field.

References

- 1. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BiodiversityPMC [biodiversitypmc.sibils.org]

- 4. Incensole - Wikipedia [en.wikipedia.org]

- 5. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. encens-naturel.eu [encens-naturel.eu]

- 8. BiodiversityPMC [biodiversitypmc.sibils.org]

- 9. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research.bangor.ac.uk [research.bangor.ac.uk]

- 13. Chemistry and Biology of Essential Oils of Genus Boswellia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rjptonline.org [rjptonline.org]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Anti-inflammatory Mechanism of Incensole Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole (B1241747) acetate (B1210297) (IA), a cembranoid diterpene isolated from the resin of Boswellia species, has long been recognized for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of Incensole Acetate. The primary mechanism of action involves the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Additionally, emerging evidence suggests a modulatory role of the transient receptor potential vanilloid 3 (TRPV3) channel in the therapeutic effects of Incensole Acetate. This document consolidates the current understanding of Incensole Acetate's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and drug development endeavors.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The cornerstone of Incensole Acetate's anti-inflammatory activity lies in its ability to suppress the activation of NF-κB, a master transcription factor that orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3]

Molecular Target: Upstream of IκB Kinase (IKK)

Incensole Acetate exerts its inhibitory effect on the NF-κB pathway at a point upstream of the IκB kinase (IKK) complex.[1] Specifically, it has been demonstrated to inhibit the phosphorylation of the IKK activation loop, a crucial step for its kinase activity.[1] This inhibition is mediated by interfering with the interaction between TGF-β-activated kinase 1 (TAK1) and TAK1-binding protein (TAB).[1] It is important to note that Incensole Acetate does not directly inhibit the catalytic activity of the IKK complex itself, as demonstrated in in vitro kinase assays.[1] This specificity of action distinguishes it from many other IKK inhibitors.

Specificity of Action

The inhibitory effect of Incensole Acetate is highly specific to the NF-κB pathway. Studies have shown that it does not affect other major inflammatory signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, even when stimulated by the potent inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1] This specificity suggests a favorable therapeutic profile with a reduced likelihood of off-target effects.

Downstream Consequences: Reduced Pro-inflammatory Mediator Production

By inhibiting NF-κB activation, Incensole Acetate effectively curtails the transcription and subsequent production of a range of pro-inflammatory cytokines. In various in vitro and in vivo models, treatment with Incensole Acetate has been shown to significantly reduce the levels of key inflammatory mediators, including:

This broad-spectrum inhibition of pro-inflammatory cytokine production is a direct consequence of its targeted action on the NF-κB signaling cascade.

The Role of TRPV3 in the Actions of Incensole Acetate

Beyond its well-defined role in NF-κB inhibition, Incensole Acetate is also a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermo-sensitive ion channel primarily expressed in the skin and also found in the brain.[8][9] While the activation of TRPV3 is linked to sensations of warmth and has been implicated in the psychoactive effects of Incensole Acetate, its direct contribution to the anti-inflammatory mechanism is an area of active investigation.[8]

Some studies suggest that the protective effects of Incensole Acetate in models of cerebral ischemia are partially mediated by TRPV3 channels.[4] The activation of TRPV3 in keratinocytes can trigger the release of various signaling molecules, which may have downstream immunomodulatory effects.[10][11][12] Recent research indicates that TRPV3 can promote inflammation in sebocytes by upregulating TLR2 expression and activating the NF-κB signaling pathway.[13] This suggests a complex and context-dependent role for TRPV3 in inflammation. Further research is required to fully elucidate the signaling pathways connecting TRPV3 activation by Incensole Acetate to its anti-inflammatory effects and to understand how this interaction complements its primary mechanism of NF-κB inhibition.

Quantitative Data on the Bioactivity of Incensole Acetate

The following tables summarize the available quantitative data on the anti-inflammatory and related bioactivities of Incensole Acetate.

| Parameter | Experimental Model | Value/Effect | Reference |

| NF-κB Activation Inhibition | Ischemic mouse brain | 23% reduction at 1 mg/kg | [4] |

| 71% reduction at 10 mg/kg | [4] | ||

| 84% reduction at 50 mg/kg | [4] | ||

| TNF-α Reduction | Ischemic mouse brain | 88% reduction at 50 mg/kg | [4] |

| IL-1β Reduction | Ischemic mouse brain | 77% reduction at 50 mg/kg | [4] |

| TGF-β Reduction | Ischemic mouse brain | 80% reduction at 50 mg/kg | [4] |

| TRPV3 Activation (EC50) | HEK293 cells expressing TRPV3 | 16 µM | [9] |

Note: IC50 values for the inhibition of specific cytokines by Incensole Acetate are not yet prominently available in the literature. The data presented reflects percentage inhibition at specified concentrations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory mechanism of Incensole Acetate.

In Vitro Inhibition of NF-κB Activation (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of Incensole Acetate on NF-κB transcriptional activity.

-

Cell Line: HeLa cells or other suitable cell lines stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid.

-

Materials:

-

HeLa cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

TNF-α (or other NF-κB activator like LPS)

-

Incensole Acetate (dissolved in a suitable solvent, e.g., DMSO)

-

Luciferase Assay System (e.g., from Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol.

-

After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of Incensole Acetate or vehicle control.

-

Pre-incubate the cells with Incensole Acetate for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or another NF-κB activator for 6-8 hours.

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the protein concentration of the cell lysate or to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Calculate the percentage inhibition of NF-κB activity by Incensole Acetate compared to the stimulated vehicle control.

-

In Vitro IKK Activation Loop Phosphorylation Assay (Western Blot)

This assay is used to determine if Incensole Acetate inhibits the phosphorylation of the IKK complex.

-

Cell Line: 293T cells or other suitable cell lines.

-

Materials:

-

293T cells

-

Expression vectors for TAK1 and TAB1

-

Transfection reagent

-

DMEM with 10% FBS

-

Incensole Acetate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-IKKβ

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed 293T cells in 6-well plates.

-

Co-transfect the cells with TAK1 and TAB1 expression vectors to induce IKK phosphorylation.

-

After 24-48 hours, treat the cells with various concentrations of Incensole Acetate or vehicle for a specified time (e.g., 6 hours).

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-IKKα/β overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total IKKβ to confirm equal loading.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)

This is a classic model to assess the in vivo anti-inflammatory efficacy of a compound.

-

Animals: Male BALB/c mice or other suitable strain (6-8 weeks old).

-

Materials:

-

Incensole Acetate

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

λ-Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Group the animals randomly into control and treatment groups.

-

Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

-

Administer Incensole Acetate or vehicle orally or intraperitoneally at the desired doses.

-

After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: The NF-κB signaling pathway and the inhibitory point of Incensole Acetate.

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Figure 3: The interaction of Incensole Acetate with the TRPV3 channel and its potential downstream effects.

Conclusion

Incensole Acetate exhibits a potent and specific anti-inflammatory effect primarily through the inhibition of the NF-κB signaling pathway at the level of TAK/TAB-mediated IKK phosphorylation. This targeted action leads to a significant reduction in the production of key pro-inflammatory cytokines. The interaction of Incensole Acetate with the TRPV3 channel represents an additional layer of its pharmacological profile, with its precise role in the anti-inflammatory mechanism warranting further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Incensole Acetate in inflammatory diseases. Future studies should focus on elucidating the precise IC50 values for cytokine inhibition and unraveling the intricate interplay between TRPV3 activation and the NF-κB pathway to fully harness the therapeutic benefits of this promising natural compound.

References

- 1. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetyl-11-Keto-β-Boswellic Acid and Incensole Acetate Attenuate Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]

- 9. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of TRPV3 Regulates Inflammatory Actions of Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV3 promotes sebocyte inflammation via transcriptional modulating TLR2 in acne - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Incensole Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incensole (B1241747) acetate (B1210297), a cembranoid diterpene isolated from the resin of Boswellia species (frankincense), has emerged as a promising neuroprotective agent.[1][2] Traditionally used for its anti-inflammatory properties, recent scientific investigations have elucidated its multifaceted mechanisms of action in the central nervous system.[3] This technical guide provides a comprehensive overview of the neuroprotective effects of incensole acetate, with a focus on its molecular pathways, supported by quantitative data from preclinical studies. Detailed experimental methodologies and visual representations of key signaling cascades and workflows are presented to facilitate further research and drug development efforts.

Core Mechanisms of Neuroprotection

Incensole acetate exerts its neuroprotective effects through several key mechanisms, primarily centered around the modulation of inflammatory pathways and ion channels.

Anti-inflammatory Activity via NF-κB Inhibition

A primary mechanism underlying the neuroprotective effects of incensole acetate is its potent anti-inflammatory activity.[3] This is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3] Incensole acetate has been shown to inhibit the degradation of IκBα and the subsequent activation of NF-κB in response to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[3] Specifically, it has been found to inhibit the TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation.[3]

By suppressing NF-κB activation, incensole acetate effectively downregulates the expression of a cascade of pro-inflammatory mediators.[4][5] Studies have demonstrated its ability to reduce the production of cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][6] Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[6] This modulation of the cytokine profile contributes significantly to the reduction of neuroinflammation in various injury models.

Modulation of TRPV3 Channels

Incensole acetate has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel found in neurons throughout the brain.[7][8] The neuroprotective effects of incensole acetate are, in part, mediated through these channels.[4][5] Activation of TRPV3 channels by incensole acetate has been linked to anxiolytic-like and antidepressive-like behavioral effects.[7][9] While the precise downstream neuroprotective signaling cascade initiated by TRPV3 activation is still under investigation, this interaction represents a novel therapeutic target.[7]

Enhancement of Brain-Derived Neurotrophic Factor (BDNF)

In addition to its anti-inflammatory effects, incensole acetate has been shown to positively influence neurotrophic factor levels. Specifically, it can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[6][10] This effect is particularly relevant in the context of recovery from neurological damage and in models of depression.[10][11]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of incensole acetate.

Table 1: Effects of Incensole Acetate on Cerebral Ischemia in Mice

| Parameter | Dosage (mg/kg, i.p.) | Effect | Reference |

| Infarct Volume Reduction | 50 | 77% reduction at 0h post-ischemia | [4] |

| 50 | 67% reduction at 3h post-ischemia | [4] | |

| 50 | 37% reduction at 6h post-ischemia | [4] | |

| TNF-α Reduction | 50 | 88% reduction | [4] |

| IL-1β Reduction | 50 | 77% reduction | [4] |

| TGF-β Reduction | 50 | 80% reduction | [4] |

| NF-κB Activity Reduction | 1 | 23% reduction | [4] |

| 10 | 71% reduction | [4] | |

| 50 | 84% reduction | [4] |

Table 2: Effects of Incensole Acetate on LPS-Induced Neuroinflammation in Rats

| Parameter | Dosage (mg/kg) | Effect | Reference |

| IL-6 Attenuation | 2.5 and 5 | Significant reduction | [6] |

| TNF-α Attenuation | 2.5 and 5 | Significant reduction | [6] |

| IL-10 Increase | 2.5 and 5 | Significant increase | [6] |

| BDNF Increase | 2.5 and 5 | Significant increase | [6] |

| Malondialdehyde (MDA) Reduction | 2.5 and 5 | Significant reduction | [6] |

| Nitric Oxide (NO) Metabolites Reduction | 2.5 and 5 | Significant reduction | [6] |

| Superoxide Dismutase (SOD) Increase | 2.5 and 5 | Significant increase | [6] |

| Catalase (CAT) Increase | 2.5 and 5 | Significant increase | [6] |

Table 3: Effects of Incensole Acetate in a Mouse Model of Closed Head Injury (CHI)

| Parameter | Dosage (mg/kg) | Effect | Reference |

| Glial Activation | 50 | Reduced | [1][2] |

| IL-1β mRNA Expression | 50 | Inhibited | [1][2] |

| TNF-α mRNA Expression | 50 | Inhibited | [1][2] |

| Hippocampal Neurodegeneration | 50 | Inhibited | [1][2] |

| Neurological Severity Scores | 50 | Reduced | [1][2] |

| Cognitive Ability (Object Recognition) | 50 | Improved | [1][2] |

Experimental Protocols

Cerebral Ischemia Model

A common model to study the neuroprotective effects of incensole acetate involves inducing focal cerebral ischemia in mice.[4]

-

Animal Model: Male mice are typically used.

-

Ischemia Induction: Mice are subjected to 1 hour of ischemia, often through middle cerebral artery occlusion (MCAO), followed by a period of reperfusion (e.g., 24 or 48 hours).[4]

-

Drug Administration: Incensole acetate is administered intraperitoneally (i.p.) at various doses (e.g., 1, 10, or 50 mg/kg) at different time points relative to the ischemic event (e.g., at the start of reperfusion, or 3, 6, 12, and 24 hours post-ischemia).[4]

-

Outcome Measures:

-

Infarct Volume: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct area.[4]

-

Neurological Deficits: Behavioral tests are conducted to assess neurological function.[4]

-

Biochemical Analysis: Brain tissue is analyzed for levels of inflammatory cytokines (TNF-α, IL-1β, TGF-β) using ELISA and for NF-κB activation using methods like ELISA for the p50 subunit.[4]

-

LPS-Induced Neuroinflammation Model

This model is used to investigate the anti-inflammatory and memory-enhancing effects of incensole acetate.[6]

-

Animal Model: Wistar rats are often used.

-

Neuroinflammation Induction: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response that leads to neuroinflammation.

-

Drug Administration: Incensole acetate (e.g., 2.5 or 5 mg/kg) is administered prior to the LPS injection.[6]

-

Outcome Measures:

-

Memory Assessment: Behavioral tests such as the Morris water maze and passive avoidance tests are used to evaluate learning and memory.[12]

-

Biochemical Analysis: Hippocampal tissue is analyzed for levels of inflammatory cytokines (IL-6, TNF-α, IL-10), oxidative stress markers (MDA, NO, SOD, CAT), and BDNF.[6]

-

Closed Head Injury (CHI) Model

This model assesses the efficacy of incensole acetate in a traumatic brain injury scenario.[1][2]

-

Animal Model: Mice are commonly used.

-

Injury Induction: A controlled cortical impact or weight-drop method is used to induce a closed head injury.

-

Drug Administration: Incensole acetate (e.g., 50 mg/kg) is administered post-injury.[1][2]

-

Outcome Measures:

-

Histological Analysis: Brain sections are examined for glial activation, neurodegeneration (e.g., using Fluoro-Jade B staining), and macrophage cell death (e.g., using caspase-3 immunoreactivity).[13]

-

Gene Expression Analysis: mRNA levels of inflammatory cytokines (IL-1β, TNF-α) in the brain are quantified using real-time PCR.[1][2]

-

Behavioral Assessment: Neurological severity scores and cognitive tests (e.g., object recognition test) are used to evaluate functional outcome.[1][2]

-

Signaling Pathways and Experimental Workflows

Incensole Acetate's Inhibition of the NF-κB Pathway

Caption: Incensole Acetate inhibits NF-κB activation by targeting the TAK1/TAB complex.

Experimental Workflow for Cerebral Ischemia Study

Caption: Workflow of a preclinical study on Incensole Acetate in a cerebral ischemia model.

Proposed Neuroprotective Signaling via TRPV3

Caption: Proposed mechanism of Incensole Acetate's neuroprotective action via TRPV3 channels.

Conclusion

Incensole acetate demonstrates significant neuroprotective potential through its robust anti-inflammatory effects, primarily mediated by the inhibition of the NF-κB pathway, and its modulation of TRPV3 channels and BDNF expression. The quantitative data from preclinical models of cerebral ischemia, neuroinflammation, and traumatic brain injury provide compelling evidence for its efficacy in reducing neuronal damage and improving functional outcomes. The detailed experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of incensole acetate for a range of neurological disorders. Future research should focus on elucidating the complete downstream signaling cascades of TRPV3 activation and translating these promising preclinical findings into clinical settings.

References

- 1. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of incensole acetate on cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Incensole Acetate on Neuro-inflammation, Brain-Derived Neurotrophic Factor and Memory Impairment Induced by Lipopolysaccharide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Incensole's Interaction with the NF-κB Pathway: A Technical Guide

Executive Summary: Incensole (B1241747) and its derivative, incensole acetate (B1210297) (IA), are cembrenoid diterpenoids isolated from Boswellia resin, a substance with a long history in traditional medicine for its anti-inflammatory properties.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, making it a key target for anti-inflammatory drug development.[3][4] This technical guide provides an in-depth analysis of the molecular interactions between incensole acetate and the NF-κB pathway. IA has been identified as a potent inhibitor of this pathway, acting upstream of the IκB kinase (IKK) complex.[1][5] Specifically, it inhibits the TAK/TAB-mediated phosphorylation of the IKK activation loop, thereby preventing the subsequent degradation of the inhibitory protein IκBα and the nuclear translocation of NF-κB.[1][6] This guide consolidates the current quantitative data, details key experimental methodologies for studying these interactions, and presents visual diagrams of the signaling cascade and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to Incensole and the NF-κB Pathway

Frankincense, the resin from Boswellia species, has been used for centuries for its therapeutic properties.[7][8] While boswellic acids were initially credited with its anti-inflammatory effects, recent bioassay-guided fractionation has identified incensole and particularly incensole acetate (IA) as novel and potent inhibitors of the NF-κB pathway.[1][6]

The NF-κB family of transcription factors (including p65/RelA, c-Rel, RelB, p50, and p52) are pivotal mediators of the immune and inflammatory responses.[9][10] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins, the IκBs (Inhibitor of κB), with IκBα being the most prominent.[9][11] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[12][13] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[14] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus and activate the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.[4][13] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers.

Mechanism of Action: Incensole Acetate as an Upstream NF-κB Inhibitor

Incensole acetate does not directly inhibit the kinase activity of IKK.[1][6] Instead, its mechanism of action is targeted at a critical upstream activation step. Research has demonstrated that IA specifically inhibits the phosphorylation of the IKK activation loop, a process mediated by the TGF-β-activated kinase 1 (TAK1) and its binding partner TAB1.[1][6] By preventing this phosphorylation, IA effectively blocks the activation of the entire IKK complex.

This upstream inhibition results in several downstream consequences:

-

Stabilization of IκBα: With the IKK complex remaining inactive, IκBα is not phosphorylated and is therefore not targeted for degradation.[1]

-

Cytoplasmic Sequestration of NF-κB: As IκBα remains bound to NF-κB, the transcription factor is retained in the cytoplasm.[6]

-

Suppression of NF-κB Target Genes: The lack of nuclear NF-κB prevents the transcription of pro-inflammatory genes like TNF-α and IL-1β.[5]

Notably, the inhibitory effect of IA is specific to the NF-κB pathway; it does not interfere with other TNF-α-induced signaling pathways, such as those involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][6]

Caption: Incensole acetate inhibits NF-κB activation upstream of IKK.

Quantitative Analysis of NF-κB Inhibition by Incensole Derivatives

The inhibitory effects of incensole (IN) and incensole acetate (IA) on the NF-κB pathway have been quantified across various experimental models. The following table summarizes key findings.

| Compound | Experimental System | Assay | Key Result | Concentration / Dose | Reference |

| Incensole Acetate (IA) | TNF-α-stimulated HeLa cells | Western Blot (IκBα Degradation) | Inhibited IκBα degradation | 220 µM | [6] |

| Incensole (IN) | TNF-α-stimulated HeLa cells | Western Blot (IκBα Degradation) | Dose-dependent inhibition of IκBα degradation | 70 - 280 µM | [6] |

| Incensole Acetate (IA) | TNF-α-stimulated HeLa cells | Western Blot (IκBα Degradation) | Dose-dependent inhibition of IκBα degradation | 70 - 280 µM | [6] |

| Incensole Acetate (IA) | TNF-α-stimulated HeLa cells | Immunofluorescence (p65 Translocation) | Inhibited nuclear accumulation of p65 | 140 µM | [6] |

| Incensole Acetate (IA) | TAK1/TAB1-transfected A549 cells | NF-κB Luciferase Reporter Assay | Dose-dependent inhibition of NF-κB activation | ~35 - 140 µM | [6] |

| Incensole Acetate (IA) | Mouse model of cerebral ischemia | ELISA / qPCR (Cytokine Levels) | Reduced TNF-α by 88%, IL-1β by 77%, TGF-β by 80% | 50 mg/kg | [5] |

| Incensole Acetate (IA) | Mouse model of cerebral ischemia | EMSA (NF-κB DNA Binding) | Significantly attenuated NF-κB activation | 10 - 50 mg/kg | [5] |

Key Experimental Methodologies

Investigating the effects of compounds like incensole on the NF-κB pathway requires a combination of in vitro cellular assays and in vivo models. Below are detailed protocols for core experiments.

Western Blot Analysis of IκBα Degradation and IKK Phosphorylation

This method is used to quantify the levels of specific proteins, providing direct evidence of IκBα stabilization and inhibition of IKK activation.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) at an appropriate density. Grow to 70-80% confluency. Pre-incubate the cells with various concentrations of Incensole Acetate (or vehicle control) for 2-6 hours.

-

Stimulation: Induce NF-κB activation by treating cells with a stimulant such as TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 20 minutes).

-

Protein Extraction: Immediately wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against IκBα, phospho-IKKα/β, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to the loading control.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB by linking it to the expression of a reporter gene, luciferase.

-

Transfection: Co-transfect cells (e.g., A549, HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with Incensole Acetate for 6 hours. If necessary, stimulate the cells with TNF-α or co-transfect with expression vectors for pathway components like TAK1/TAB1.[6]

-

Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.

-

Luminometry: Measure both firefly and Renilla luciferase activities in a luminometer according to the manufacturer's protocol.

-

Analysis: Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Immunofluorescence Staining for p65 Nuclear Translocation

This microscopy-based technique visualizes the location of the NF-κB p65 subunit within the cell, providing qualitative and quantitative data on its translocation to the nucleus.

-

Cell Culture: Grow cells (e.g., HeLa) on glass coverslips in a multi-well plate.

-

Treatment and Stimulation: Pre-treat cells with Incensole Acetate (e.g., 140 µM) or vehicle control. Stimulate with TNF-α (e.g., 20 ng/mL for 20 minutes).[6]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Staining: Block with 5% BSA for 1 hour. Incubate with a primary antibody against the p65 subunit overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or Rhodamine Red) for 1 hour.

-

Nuclear Counterstain: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope. Capture images and analyze the subcellular localization of p65.

Caption: Workflow for assessing NF-κB inhibition by incensole acetate.

Conclusion and Future Directions

Incensole acetate, a cembrenoid diterpenoid from Boswellia resin, is a potent and specific inhibitor of the NF-κB signaling pathway. Its well-defined mechanism—inhibiting TAK1/TAB1-mediated IKK activation—positions it as a compelling candidate for further investigation in the context of inflammatory diseases.[1][6] The compound's ability to attenuate inflammation and provide neuroprotection in animal models underscores its therapeutic potential.[5][7]

Future research should focus on several key areas:

-

Direct Target Identification: While IA is known to inhibit TAK/TAB-mediated IKK phosphorylation, its direct molecular target within that complex remains to be elucidated.

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of incensole and its acetate.

-

Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of incensole acetate in treating human inflammatory conditions.

The continued exploration of incensole and its derivatives offers a promising avenue for developing novel anti-inflammatory therapeutics derived from a natural product with a long history of medicinal use.

References

- 1. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of the anti-inflammatory and anti-depressant compounds: Incensole and incensole acetate in genus Boswellia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

The Biological Activity of Incensole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction